Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(5-tert-butyl-2-oxocyclohexyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-5-18-13(17)12(16)10-8-9(14(2,3)4)6-7-11(10)15/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADZWHSSAAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CC(CCC1=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with tert-butyl bromide, followed by esterification with ethyl oxalyl chloride. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | 254.33 | Low (hydrophobic core) | Ketone, ester, tert-butyl |
| Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate | 263.11 | Moderate | Thiophene, bromine, ester |
| Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate | 237.24 | High | Aniline, methoxy, ester |
| Ethyl 2-(6-cyclopropyl-1-oxo-tetrahydronaphthalen-2-yl)-2-oxoacetate | 286.34 | Low | Naphthalene, cyclopropyl, ester |
Biological Activity
Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate, with a CAS number of 15839-52-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H22O3
- Molecular Weight : 254.32 g/mol
- Structure : The compound features a cyclohexyl ring substituted with a tert-butyl group and an ester functional group, contributing to its unique reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with tert-butyl cyclohexanone derivatives. The reaction conditions often include the use of base catalysts to facilitate the formation of the ester linkage.
1. Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, compounds that inhibit protein kinase activity have shown promise in modulating cellular processes such as proliferation and apoptosis, which are critical in cancer progression .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Interaction : The compound may act as a substrate for esterases, leading to the formation of active metabolites that can influence various biochemical pathways.
- Protein Kinase Modulation : Given its structural characteristics, it may inhibit specific protein kinases involved in cell signaling pathways related to cancer and metabolic disorders .
Case Study 1: Anticancer Activity
A study investigated the effects of various compounds on cancer cell lines, revealing that certain derivatives exhibited IC50 values indicating potent anticancer activity. While specific data for this compound is not available, related compounds have shown promising results in inhibiting tumor growth through kinase inhibition mechanisms.
Case Study 2: Lipid Regulation
In another study focusing on lipid regulation, compounds structurally related to this compound were tested for their ability to lower lipid levels in hyperlipidemic rats. Results indicated significant reductions in triglycerides and cholesterol levels, suggesting potential therapeutic applications for managing dyslipidemia.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process involving (1) condensation of cyclohexanone derivatives with ethyl glyoxylate using trifluoroacetic acid as a catalyst, followed by (2) oxidation/aromatization with HIO₃-DMSO. Key optimizations include maintaining a 1:10 molar ratio of glyoxylate to cyclohexanone (yield: ~65%) and using stoichiometric HIO₃-DMSO (yield: ~60%) . Alternative routes involve cyclohexane-1,3-dione and diethyl oxalate with sodium ethoxide in ethanol at 0–5°C, followed by hydrazine hydrate treatment for cyclization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl group at δ ~1.2 ppm) and carbonyl carbons (δ ~170–200 ppm).
- IR Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
These techniques were used successfully for analogous compounds in structural confirmation .
Q. How does the tert-butyl group influence the compound’s stability under varying conditions?
- Methodological Answer : The tert-butyl group enhances steric hindrance , improving stability under standard lab conditions (room temperature, inert atmosphere). However, the compound reacts with strong acids/bases due to electrophilic carbonyl groups. Stability tests should include pH-dependent degradation studies using HPLC to monitor byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings.
- Variable Temperature NMR : Mitigates signal broadening caused by conformational flexibility in the cyclohexyl ring.
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry, as demonstrated for tricyclic pyrazole derivatives .
Discrepancies in carbonyl peak positions (e.g., IR vs. NMR) may arise from solvent effects or hydrogen bonding, requiring cross-validation .
Q. What strategies are effective for modifying the cyclohexyl ring to enhance bioactivity?
- Methodological Answer :
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to modulate electron density and binding affinity.
- Heteroatom Incorporation : Replace the cyclohexyl oxygen with sulfur (e.g., thienyl analogs) to alter lipophilicity and metabolic stability.
- Hybrid Scaffolds : Fuse the cyclohexyl ring with indazole or oxadiazole moieties, as seen in antimicrobial derivatives . Bioactivity screening should include enzyme inhibition assays (e.g., CB2 receptor binding) .
Q. How to analyze reaction mechanisms for key transformations in the compound’s synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., glyoxylate condensation vs. oxidation).
- Isotopic Labeling : Use ¹⁸O-labeled HIO₃ to trace oxygen incorporation during aromatization.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and regioselectivity, as applied to similar tricyclic systems .
Q. What are the challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Purification : Column chromatography may be impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized trifluoroacetic acid) reduce waste.
- Thermal Safety : Differential Scanning Calorimetry (DSC) assesses exothermic risks during oxidation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
